5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

CAS No.: 292644-33-8

Cat. No.: VC1982860

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292644-33-8 |

|---|---|

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 5-(1H-benzimidazol-2-yl)-2-methylaniline |

| Standard InChI | InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |

| Standard InChI Key | NWYALKGHFGHBQP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N |

Introduction

Chemical Identity and Physical Properties

Molecular Structure and Identification

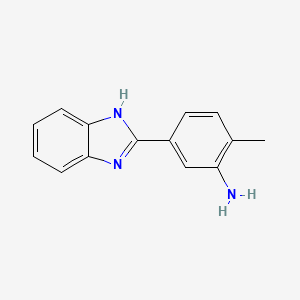

5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine consists of a benzimidazole ring system connected to a methylated phenylamine group. The benzimidazole portion is a planar, aromatic heterocycle containing two nitrogen atoms, which contributes significantly to the compound's stability and reactivity. The presence of nitrogen atoms within both the benzimidazole ring and the phenylamine group creates potential hydrogen bonding sites that may influence its chemical behavior and biological interactions.

The compound has been assigned specific identifiers that allow for its precise classification in chemical databases and literature:

| Property | Value |

|---|---|

| CAS Number | 292644-33-8 |

| IUPAC Name | 5-(1H-benzimidazol-2-yl)-2-methylaniline |

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.27 g/mol |

| Standard InChI | InChI=1S/C14H13N3/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |

| Standard InChIKey | NWYALKGHFGHBQP-UHFFFAOYSA-N |

| SMILES Notation | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)N |

| PubChem Compound ID | 721011 |

Table 1: Identification Parameters of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Chemical Characteristics

The compound's structural features suggest several important chemical characteristics. The benzimidazole moiety is a planar, aromatic heterocycle, which contributes to the compound's stability and reactivity. The amino group on the phenyl ring can participate in various chemical reactions, including nucleophilic substitutions and condensations. The methyl group at position 2 of the phenyl ring may influence the electronic properties of the amino group, potentially affecting its reactivity and binding capabilities.

Synthetic Methodologies

Reaction Mechanisms and Conditions

The general mechanism for benzimidazole formation involves an initial condensation between the diamine and carboxylic acid to form an amide intermediate. This is followed by cyclization through nucleophilic attack by the second amino group and subsequent dehydration to form the benzimidazole ring system . These steps can be modified and optimized depending on the specific substitution patterns desired in the final compound.

For 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine specifically, the synthesis would likely require careful selection of starting materials to ensure the correct positioning of the methyl group on the phenylamine portion of the molecule. The reaction conditions, including temperature, solvent choice, and catalyst concentration, would need to be optimized to achieve high yields and purity.

Structural Comparisons with Related Compounds

Positional Isomers

Several compounds structurally related to 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine have been documented in chemical literature. These include positional isomers that differ in the attachment point of the benzimidazole moiety to the methylated phenylamine group:

-

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (CAS: 428856-24-0): In this isomer, the benzimidazole group is attached at position 3 of the 2-methylaniline, creating a different spatial arrangement that may significantly affect its biological activity and chemical behavior .

-

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (CAS: 874591-54-5): This isomer features the benzimidazole group at position 4 of the 2-methylaniline, which alters the electronic distribution and potentially the compound's reactivity and binding properties .

Table 2: Comparison of Positional Isomers of (1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Related Benzimidazole Derivatives

Beyond positional isomers, several other structurally related compounds provide context for understanding the potential properties of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine:

-

4-(5-Methyl-1H-benzoimidazol-2-yl)-phenylamine (CAS: 110178-74-0): This compound differs in that the methyl group is located on the benzimidazole portion rather than on the aniline ring .

-

(1H-Benzoimidazol-2-yl)-phenyl-amine (CAS: 21578-58-5): A simpler analog lacking the methyl substitution on the phenyl ring .

These structural variations can significantly impact biological activity, as research has shown that the antimicrobial activity of benzimidazole derivatives is affected by the nature of the substituents on the aniline ring .

Research Status and Applications

Structure-Activity Relationship Considerations

The specific structure of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine offers intriguing possibilities for structure-activity relationship (SAR) studies. Several structural features may influence its biological activity:

-

The benzimidazole core: This fundamental moiety is associated with numerous biological activities and serves as the primary pharmacophore in many therapeutic agents.

-

The 2-methyl substitution on the phenyl ring: The methyl group can affect electron density distribution, potentially influencing binding interactions with biological targets.

-

The position of attachment between the benzimidazole and phenylamine portions: The connection at position 5 creates a specific spatial arrangement that may be optimal for certain biological interactions.

Comprehensive SAR studies comparing 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine with its isomers and related derivatives would provide valuable insights into the impact of these structural features on biological activity.

Challenges and Future Research Directions

Synthesis Optimization

One critical area for future research involves the optimization of synthesis methods for 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine. Current approaches to benzimidazole synthesis often face challenges related to yield, purity, and economic feasibility . Developing more efficient and environmentally friendly synthesis routes would facilitate further research on this compound and potentially enable its production at larger scales if warranted by promising research findings.

Potential approaches include:

-

Exploration of alternative catalysts that could improve reaction efficiency

-

Development of microwave-assisted or flow chemistry methods for more rapid synthesis

-

Investigation of green chemistry principles to reduce environmental impact

Comprehensive Biological Evaluation

A systematic investigation of the biological activities of 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine across multiple therapeutic areas represents another important research direction. This would include:

-

In vitro screening against various cancer cell lines to assess antiproliferative activity

-

Antimicrobial testing against a spectrum of bacterial, fungal, and parasitic organisms

-

Enzyme inhibition assays to identify potential molecular targets

-

Binding studies to characterize interactions with DNA, proteins, and other biomolecules

These studies would provide critical data to guide further development and potential applications of this compound.

Comparative Analysis with Established Compounds

Comparative studies between 5-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine and established benzimidazole derivatives with known biological activities would enhance understanding of its unique properties. Such comparisons could reveal whether this compound offers advantages over existing molecules in terms of potency, selectivity, or pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume